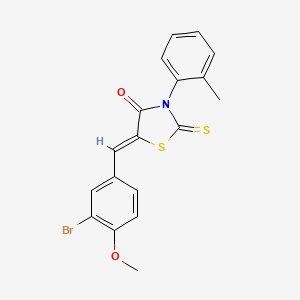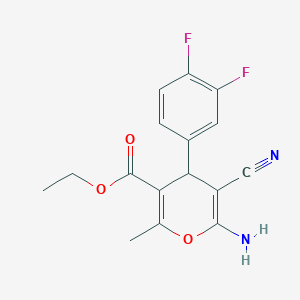![molecular formula C22H27ClN2O4S B5074550 N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B5074550.png)
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group, a cyclohexylsulfamoyl group, and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Core: This can be achieved by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with an amine to form the phenoxyacetamide core.
Introduction of the Cyclohexylsulfamoyl Group: The phenoxyacetamide core is then reacted with cyclohexylsulfonyl chloride in the presence of a base to introduce the cyclohexylsulfamoyl group.
Chlorination of the Phenyl Group: Finally, the compound is chlorinated at the 3-position of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized at the methyl groups or the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group or the phenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
類似化合物との比較
Similar compounds to N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide may include other phenoxyacetamide derivatives or sulfonamide-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups or substituents, leading to differences in their reactivity, biological activity, and applications.
List of Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-[4-(methylsulfamoyl)-2-methylphenoxy]acetamide
- N-(3-chloro-2-methylphenyl)-2-[4-(ethylsulfamoyl)-2-methylphenoxy]acetamide
- N-(3-chloro-2-methylphenyl)-2-[4-(propylsulfamoyl)-2-methylphenoxy]acetamide
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15-13-18(30(27,28)25-17-7-4-3-5-8-17)11-12-21(15)29-14-22(26)24-20-10-6-9-19(23)16(20)2/h6,9-13,17,25H,3-5,7-8,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUIPBZNQLTWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5074497.png)
![Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5074502.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5074512.png)

![2-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol](/img/structure/B5074524.png)
![(E)-2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid](/img/structure/B5074529.png)
![1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5074534.png)

![N-(4-fluorobenzyl)-3-[1-(2-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5074540.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5074544.png)
![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene](/img/structure/B5074567.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5074574.png)

